N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Alkylation: The benzylpiperidine intermediate is then alkylated with 2-bromoethylamine to form the N-[2-(1-benzylpiperidin-4-yl)ethyl]amine intermediate.
Cyclization: The final step involves the cyclization of the intermediate with 3-methyl-1,2,4-triazolo[4,3-b]pyridazine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyridazine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: It has been investigated for its potential to modulate neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Biological Research: The compound is used as a tool in biochemical assays to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to downstream effects on cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, thereby influencing neurotransmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares a similar benzylpiperidine moiety but differs in the heterocyclic core.
N-(1-Benzylpiperidin-4-yl)-2-furamide: Another compound with a benzylpiperidine fragment but with a different functional group attached.
Uniqueness
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific triazolopyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-16-22-23-20-8-7-19(24-26(16)20)21-12-9-17-10-13-25(14-11-17)15-18-5-3-2-4-6-18/h2-8,17H,9-15H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZZIDABWKNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCC3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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